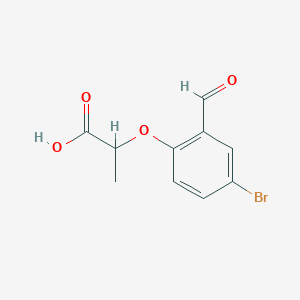

2-(4-溴-2-甲醛基苯氧基)丙酸

描述

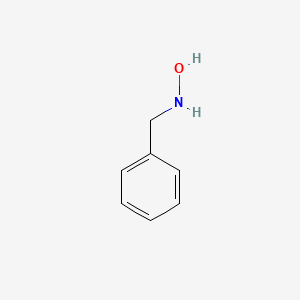

2-(4-Bromo-2-formylphenoxy)propanoic acid is a compound that can be associated with bromophenol derivatives, which are known for their various chemical properties and applications. Bromophenols themselves are compounds that can be found naturally, such as in marine red algae, and have been shown to possess significant DPPH radical-scavenging activity, indicating their potential as antioxidants . While the specific compound 2-(4-Bromo-2-formylphenoxy)propanoic acid is not directly mentioned in the provided papers, its structure suggests it could be synthesized and modified using similar methods described for related bromophenol and bromoaryl compounds.

Synthesis Analysis

The synthesis of related bromoaryl compounds often involves the use of halogenated precursors and various catalytic or stoichiometric reactions. For instance, 2-bromophenol has been decomposed in NaOH solution at high temperatures, leading to debromination and the formation of various aliphatic and aromatic compounds . Similarly, derivatives of 2-bromomethyl-3-aryl-2-propenoic acids have been synthesized from Baylis–Hillman adducts, which are then used in cyclo-oligomerization reactions . These methods could potentially be adapted for the synthesis of 2-(4-Bromo-2-formylphenoxy)propanoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is characterized by the presence of bromine atoms attached to an aromatic ring, which can significantly influence the chemical reactivity and physical properties of the molecule. The position of the bromine atoms and other substituents on the aromatic ring can be crucial for the regioselectivity of subsequent reactions, as seen in the synthesis of indenones from 2-bromophenylboronic acids . The molecular structure of 2-(4-Bromo-2-formylphenoxy)propanoic acid would include a bromine and a formyl group on the aromatic ring, which could affect its reactivity in a similar manner.

Chemical Reactions Analysis

Bromoaryl compounds participate in various chemical reactions, often involving the formation or breaking of C-Br bonds. For example, the Rh(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids leads to the formation of indenones, with the regioselectivity of the reaction being influenced by the substituents on the alkynes . The presence of a formyl group in 2-(4-Bromo-2-formylphenoxy)propanoic acid suggests that it could also undergo similar carbonylative reactions, potentially leading to the formation of cyclic compounds or other complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by the presence of bromine atoms and other functional groups. For example, the decomposition of 2-bromophenol in NaOH solution is temperature-dependent, with higher temperatures leading to faster decomposition rates and higher debromination percentages . The solubility, melting point, and reactivity of 2-(4-Bromo-2-formylphenoxy)propanoic acid would be expected to be affected by its bromine and formyl substituents, as well as by the phenoxy and propanoic acid groups. These properties would need to be characterized through experimental studies to fully understand the behavior of the compound under different conditions.

科学研究应用

合成和聚合应用的副标题

4-(4-(2-(4-(烯丙氧基)苯基)-5-羟基戊烷-2-基)苯氧基)苯甲醛,是2-(4-溴-2-甲醛基苯氧基)丙酸的衍生物,已经合成并用于制备具有可点击醛基和烯丙氧基官能团的异双官能化聚(ε-己内酯)和聚甲基丙烯酸甲酯。通过受控聚合过程,这种化合物在合成具有特定功能的明确定义聚合物方面发挥了重要作用,允许通过点击化学策略进行进一步修饰,展示了在先进聚合物化学和材料科学领域具有重要潜力 (Sane等,2013)。

植物毒性和突变研究

植物毒性和突变影响的副标题

桂皮酸衍生物,包括一些与2-(4-溴-2-甲醛基苯氧基)丙酸结构相关的化合物,已经通过小麦试验评估了它们的植物毒性和遗传毒性效应。这些研究表明,这些化合物可以抑制发芽过程和有丝分裂活性,诱导染色体畸变,并影响植物代谢,这可能对农业和环境背景具有影响 (Jităreanu等,2013)。

酚类化合物的探索

新型酚类化合物的探索副标题

对天然存在的酚类化合物的研究,如3-(4-羟基苯基)丙酸(苹果酸),已经证明了这些物质作为材料科学可再生建筑块的潜力。这些研究涉及新化合物的合成和表征,突出了2-(4-溴-2-甲醛基苯氧基)丙酸衍生物和类似结构在开发具有增强性能的新材料方面的多功能性和潜力 (Trejo-Machin et al., 2017)。

安全和危害

The safety information for “2-(4-Bromo-2-formylphenoxy)propanoic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

2-(4-bromo-2-formylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXQZBNVNBRZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391859 | |

| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-formylphenoxy)propanoic acid | |

CAS RN |

171347-47-0 | |

| Record name | 2-(4-bromo-2-formylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1273271.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)